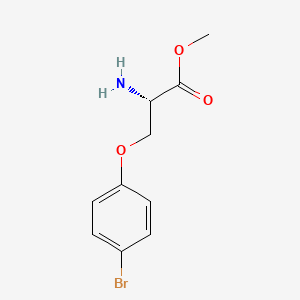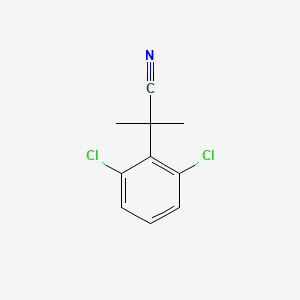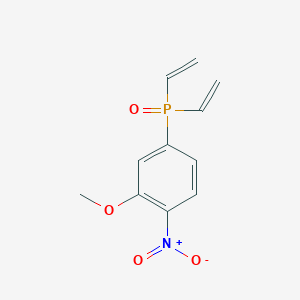
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide
Übersicht
Beschreibung
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide (3-MNP) is a versatile and powerful reagent used in a wide range of organic synthesis and biochemistry applications. It is a phosphine oxide derivative of 3-methoxy-4-nitrophenyl (MNP) and is an important component in the synthesis of a variety of compounds. 3-MNP is a highly reactive reagent that can be used in a variety of synthetic pathways, including the formation of carbon-carbon bonds, the preparation of nitroalkenes, and the synthesis of organophosphates. Additionally, it is also used in the synthesis of a wide range of pharmaceuticals, including anti-cancer drugs and antibiotics.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
- Diethyl {(4-methoxyphenyl)[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-ylamino]methyl}phosphonate was synthesized showcasing the interaction between nitro-substituted phenyl rings and methoxy-substituted phenyl rings, which are crucial for designing novel compounds with potential applications in medicinal chemistry and materials science (Li-he Yin et al., 2008).
Catalysis and Chemical Transformations
- Rhodium-Catalyzed Enantioposition-Selective Hydroarylation of Divinylphosphine Oxides with Aryl Boroxines was reported, illustrating the high yields and selectivity achievable in reactions involving phosphine oxides, which are relevant for asymmetric synthesis and the production of P-stereogenic compounds (Zhe Wang & Tamio Hayashi, 2018).
Organic Synthesis and Reaction Mechanisms
- The study on the formation of isocyanates by deoxygenation of C-nitrosocarbonyl compounds reveals the role of phosphine oxides in facilitating the deoxygenation process, which is critical for understanding reaction mechanisms and developing synthetic routes for organic compounds (John E. T. Corrie et al., 1982).
Photophysical and Electrochemical Properties
- Research on Novel Light-Emitting Ternary Eu3+ Complexes based on Multifunctional Bidentate Aryl Phosphine Oxide Derivatives highlights the tuning of photophysical and electrochemical properties towards bright electroluminescence, demonstrating the potential of phosphine oxide derivatives in optoelectronic applications (Hui Xu et al., 2010).
Eigenschaften
IUPAC Name |
4-bis(ethenyl)phosphoryl-2-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO4P/c1-4-17(15,5-2)9-6-7-10(12(13)14)11(8-9)16-3/h4-8H,1-2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWVMYQFKOZWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)P(=O)(C=C)C=C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


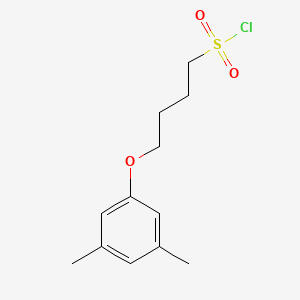
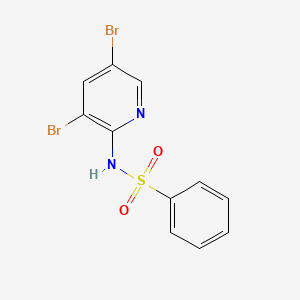
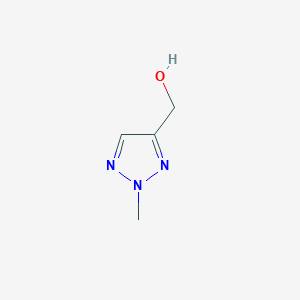
![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B1426982.png)



![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)

![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
